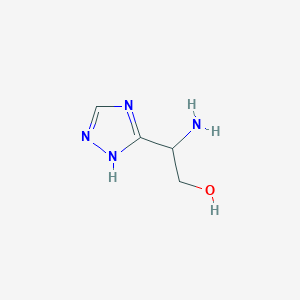![molecular formula C6H12ClN3O2 B15318464 1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanaminehydrochloride](/img/structure/B15318464.png)
1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanaminehydrochloride is a chemical compound belonging to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanaminehydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium.
Amination: The methanamine group is introduced through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Analyse Chemischer Reaktionen
1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and acids like sulfuric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanaminehydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an enzyme inhibitor and cytotoxic agent. It has shown promise in targeting enzymes such as thymidylate synthase and topoisomerase II, which are involved in cancer cell proliferation.
Pharmaceuticals: It is explored for its potential use in drug development, particularly for its bioisosteric properties and wide spectrum of biological activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as scintillating materials and dyestuffs.
Wirkmechanismus
The mechanism of action of 1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanaminehydrochloride involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as thymidylate synthase and topoisomerase II, leading to the disruption of DNA synthesis and cell division.
Protein Interaction: It interacts with proteins involved in cell proliferation, such as kinases and growth factors, thereby exerting its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanaminehydrochloride can be compared with other oxadiazole derivatives:
1,2,4-Oxadiazole: This isomer has similar biological activities but differs in its chemical reactivity and stability.
1,3,4-Oxadiazole: Known for its anticancer potential, this isomer also targets enzymes and proteins involved in cancer cell proliferation.
1,2,5-Oxadiazole: This isomer is less commonly studied but has shown potential in materials science applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H12ClN3O2 |
|---|---|
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H11N3O2.ClH/c1-2-10-4-5-8-6(3-7)11-9-5;/h2-4,7H2,1H3;1H |
InChI-Schlüssel |
HORNJBSNUHIUQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1=NOC(=N1)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicacidhydrochloride](/img/structure/B15318392.png)




![8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B15318422.png)

![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-1-ol](/img/structure/B15318432.png)




